molecular formula C9H8N4 B14577337 {3-[(Cyanomethyl)(methyl)amino]prop-2-en-1-ylidene}propanedinitrile CAS No. 61600-21-3

{3-[(Cyanomethyl)(methyl)amino]prop-2-en-1-ylidene}propanedinitrile

Cat. No.: B14577337
CAS No.: 61600-21-3
M. Wt: 172.19 g/mol
InChI Key: WQAHLUTWLBRWAV-UHFFFAOYSA-N
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Description

{3-[(Cyanomethyl)(methyl)amino]prop-2-en-1-ylidene}propanedinitrile is an organic compound with the molecular formula C9H8N4. This compound is characterized by its unique structure, which includes a cyanomethyl group, a methylamino group, and a prop-2-en-1-ylidene group, all attached to a propanedinitrile backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Cyanomethyl)(methyl)amino]prop-2-en-1-ylidene}propanedinitrile typically involves the reaction of cyanomethylamine with a suitable alkyne under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

{3-[(Cyanomethyl)(methyl)amino]prop-2-en-1-ylidene}propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually primary or secondary amines.

    Substitution: The major products are substituted derivatives of the original compound.

Scientific Research Applications

{3-[(Cyanomethyl)(methyl)amino]prop-2-en-1-ylidene}propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[(Cyanomethyl)(methyl)amino]prop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler compound with a similar dinitrile structure.

    Cyanoacetonitrile: Another compound with a cyanomethyl group.

    Dicyanomethane: A related compound with two cyano groups attached to a single carbon.

Uniqueness

{3-[(Cyanomethyl)(methyl)amino]prop-2-en-1-ylidene}propanedinitrile is unique due to its combination of functional groups, which confer specific reactivity and properties. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

61600-21-3

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

2-[3-[cyanomethyl(methyl)amino]prop-2-enylidene]propanedinitrile

InChI

InChI=1S/C9H8N4/c1-13(6-4-10)5-2-3-9(7-11)8-12/h2-3,5H,6H2,1H3

InChI Key

WQAHLUTWLBRWAV-UHFFFAOYSA-N

Canonical SMILES

CN(CC#N)C=CC=C(C#N)C#N

Origin of Product

United States

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